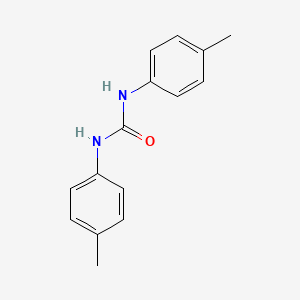

1,3-Di-p-tolylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIZOYBOCSCLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211141 | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-00-1 | |

| Record name | N,N′-Bis(4-methylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 621-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-p-tolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-p-tolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Diarylurea Scaffold

An In-Depth Technical Guide to 1,3-Di-p-tolylurea: Structure, Synthesis, and Therapeutic Potential as a Kinase Inhibitor

The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of bioactive compounds and clinically approved drugs.[1] Its remarkable capacity to form stable, dual hydrogen bonds—acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen)—makes it a privileged scaffold for establishing high-affinity interactions with biological targets like enzymes and receptors.[2] Among urea-containing compounds, the N,N'-diarylurea motif has emerged as a particularly fruitful scaffold in modern drug discovery, especially in the development of targeted cancer therapies.[3]

This compound, a symmetrical diarylurea, embodies the core structural features that make this class of molecules compelling for researchers. While a simple molecule, it serves as a valuable prototype for understanding the structure-activity relationships (SAR) that govern the biological activity of more complex, clinically relevant analogues such as Sorafenib and Regorafenib.[3][4] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role as a protein kinase inhibitor for professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as N,N'-bis(4-methylphenyl)urea, possesses a simple yet functionally significant structure. It consists of a central urea carbonyl group symmetrically substituted with two p-tolyl rings. The methyl groups at the para position of the phenyl rings are key features that influence the molecule's solubility, lipophilicity, and potential for metabolic transformation.

The molecule's geometry allows the N-H protons and the carbonyl oxygen to be perfectly positioned to engage in the critical hydrogen bonding interactions that underpin its biological activity.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(4-methylphenyl)urea | [5] |

| CAS Number | 621-00-1 | [6] |

| Molecular Formula | C₁₅H₁₆N₂O | [6] |

| Molecular Weight | 240.30 g/mol | [6] |

| Melting Point | 264 °C | [7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and dimethylformamide. | [8][9] |

| XlogP (Predicted) | 3.7 | [5] |

| Expected ¹H NMR Shifts | δ ~8.5-9.0 (s, 2H, NH), δ ~7.0-7.4 (m, 8H, Ar-H), δ ~2.3 (s, 6H, Ar-CH₃). Solvent dependent. | [10][11] |

| Expected ¹³C NMR Shifts | δ ~153-158 (C=O), δ ~129-138 (Ar-C), δ ~118-122 (Ar-C), δ ~21 (Ar-CH₃). Solvent dependent. | [10][12] |

| Expected FTIR Peaks | ~3300 cm⁻¹ (N-H stretch), ~1630-1650 cm⁻¹ (C=O stretch, "Urea I band"), ~1550 cm⁻¹ (N-H bend/C-N stretch, "Urea II band"), ~3000-3100 cm⁻¹ (Ar C-H), ~2850-2950 cm⁻¹ (Alkyl C-H). |

Note: Spectroscopic data are expected values based on the analysis of analogous urea compounds and fundamental principles of spectroscopy. Actual experimental values may vary based on solvent, concentration, and instrumentation.

Synthesis and Characterization: A Validated Protocol

The synthesis of symmetrical diarylureas like this compound is most commonly and efficiently achieved through the reaction of an aryl isocyanate with a corresponding primary arylamine. This method is robust, high-yielding, and forms the basis for the laboratory-scale preparation of this compound class.

Causality in Experimental Design

The chosen protocol leverages the high reactivity of the isocyanate functional group. The carbon atom in the isocyanate (-N=C=O) is highly electrophilic and is readily attacked by the nucleophilic nitrogen of the amine (p-toluidine). The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the isocyanate from reacting with water, which would produce an unstable carbamic acid that decomposes to the starting amine and carbon dioxide. The reaction is often run at room temperature and proceeds to completion, forming the stable urea linkage.

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from p-tolyl isocyanate and p-toluidine.

Materials:

-

p-Toluidine (1.0 eq)

-

p-Tolyl isocyanate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

n-Hexane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.07 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous DCM.

-

Reaction Initiation: Slowly add p-tolyl isocyanate (1.33 g, 10 mmol, 1.0 eq) to the stirred solution at room temperature over 10 minutes. A white precipitate may begin to form immediately.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a Buchner funnel to collect the white precipitate. Wash the solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials.

-

Purification: Transfer the crude solid product to a beaker and triturate with 30 mL of n-hexane. This process washes away non-polar impurities. Filter the solid again and dry under vacuum. The product is typically of high purity after this step. For exacting applications, recrystallization from hot ethanol can be performed.

-

Characterization (Self-Validation):

-

Determine the melting point of the dried solid. A sharp melting point at ~264 °C indicates high purity.[7]

-

Acquire ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the chemical structure, comparing the results to the expected values in Table 1.

-

The expected yield is typically >90%.

-

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Potent Kinase Inhibitor Scaffold

The primary interest in this compound and its derivatives for drug development professionals lies in their potent activity as protein kinase inhibitors.[3] Many cancers are driven by aberrant signaling pathways controlled by kinases. Diarylureas have been successfully developed as Type II kinase inhibitors, which are compounds that bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing it from binding ATP and phosphorylating its downstream targets.[2]

Core Mechanism of Action

The efficacy of diarylureas as kinase inhibitors stems from a specific set of molecular interactions within the ATP-binding pocket of the kinase domain.[2]

-

Hinge Binding: One of the aryl rings and the adjacent N-H group of the urea moiety typically occupy the adenine-binding region, forming a critical hydrogen bond with the "hinge" region of the kinase.

-

Urea Moiety Interaction: The central urea group forms a hallmark pair of hydrogen bonds. One N-H group donates a hydrogen bond to the side chain of a conserved glutamate residue in the αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone N-H of a conserved aspartate residue in the DFG motif.[2] This interaction is crucial for stabilizing the inactive DFG-out conformation.

-

Hydrophobic Pocket Occupancy: The second aryl ring (the p-tolyl group in this case) extends into a hydrophobic pocket adjacent to the ATP site, which is only accessible in the DFG-out conformation. This interaction confers both potency and selectivity.[2]

By locking the kinase in this inactive state, diarylurea inhibitors effectively shut down the signaling cascade, leading to reduced cell proliferation and, in many cases, apoptosis of cancer cells.[3] This mechanism is central to the action of multi-kinase inhibitors like Sorafenib, which targets Raf kinases, VEGFR, and PDGFR.[4]

Caption: Mechanism of Type II kinase inhibition by diarylureas.

Conclusion

This compound serves as an exemplary model for the N,N'-diarylurea class of compounds. Its straightforward synthesis and well-defined structure provide a robust platform for both academic research and industrial drug discovery. The fundamental insights gained from studying its chemical properties and mechanism of action as a kinase inhibitor are directly translatable to the design and optimization of next-generation targeted therapies. For researchers and drug development professionals, understanding the core principles embodied by this compound is essential for harnessing the full therapeutic potential of this privileged chemical scaffold.

References

-

MDPI. (n.d.). Diarylureas. Encyclopedia. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Frontiers in Chemistry. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 5, 2026, from [Link]

-

PubMed. (2009). Virtual screening for Raf-1 kinase inhibitors based on pharmacophore model of substituted ureas. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Retrieved January 5, 2026, from [Link]

-

Defence Research and Development Canada. (2009). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved January 5, 2026, from [Link]

-

PubMed Central (PMC). (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

PubMed Central (PMC). (2020). Research and development of N,N′-diarylureas as anti-tumor agents. Retrieved January 5, 2026, from [Link]

-

PubMed Central (PMC). (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of solid polyurea. Retrieved January 5, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved January 5, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Urea. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 1,3-di-1-Naphthylurea - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Solid-state ¹³C NMR spectrum of the polyurea polymer. Retrieved January 5, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 5. This compound [webbook.nist.gov]

- 6. 1,3-Diphenylurea (102-07-8) 1H NMR spectrum [chemicalbook.com]

- 7. P-TOLYLUREA(622-51-5) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Di-p-tolylurea (CAS Number 621-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylurea, with the CAS number 621-00-1, is a symmetrical diaryl urea that has garnered interest within the scientific community as a versatile chemical intermediate and a potential scaffold for the development of novel therapeutic agents. The diaryl urea motif is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in various organic solvents but demonstrates limited solubility in water.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆N₂O | [4] |

| Molecular Weight | 240.30 g/mol | [4] |

| Melting Point | 265 °C | [3] |

| Boiling Point | 298.6 ± 29.0 °C (Predicted) | [3] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [3] |

| XLogP3 | 3.7 | [5] |

| Appearance | White crystalline solid | [3] |

Synthesis and Purification

Experimental Protocol: Synthesis from p-Tolyl Isocyanate and p-Toluidine

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

p-Toluidine

-

p-Tolyl isocyanate

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

To this stirred solution, add p-tolyl isocyanate (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, a white precipitate of this compound will form.

-

Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold THF, followed by a thorough wash with hexanes to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a white solid.

Causality of Experimental Choices:

-

Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the reaction of the highly reactive isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form the corresponding amine, reducing the yield of the desired urea.

-

Nitrogen Atmosphere: A nitrogen atmosphere is employed to exclude moisture from the reaction, further preventing the unwanted side reaction of the isocyanate with water.

-

Washing with Hexanes: Hexanes are used to wash the final product as this compound is insoluble in this non-polar solvent, while the starting materials have some solubility, allowing for their effective removal.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [3]

-

δ 8.48 (s, 2H): This singlet corresponds to the two equivalent N-H protons of the urea linkage. The chemical shift in the downfield region is characteristic of amide/urea protons.

-

δ 7.32 (d, J = 7.8 Hz, 4H): This doublet represents the four aromatic protons ortho to the urea nitrogen.

-

δ 7.07 (d, J = 7.8 Hz, 4H): This doublet corresponds to the four aromatic protons meta to the urea nitrogen.

-

δ 2.24 (s, 6H): This singlet is assigned to the six equivalent protons of the two methyl groups on the tolyl rings.

¹³C NMR (101 MHz, DMSO-d₆): [3]

-

δ 153.1: Carbonyl carbon (C=O) of the urea.

-

δ 137.7: Aromatic carbon attached to the nitrogen (C-N).

-

δ 131.0: Aromatic carbon attached to the methyl group (C-CH₃).

-

δ 129.6: Aromatic CH carbons ortho to the urea linkage.

-

δ 118.7: Aromatic CH carbons meta to the urea linkage.

-

δ 20.8: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

-

~3300 cm⁻¹ (N-H stretch): A strong, sharp band characteristic of the N-H stretching vibration in the urea moiety.

-

~1630-1660 cm⁻¹ (C=O stretch, "Urea I band"): A very strong absorption due to the carbonyl stretching vibration.

-

~1590-1620 cm⁻¹ (N-H bend, "Urea II band"): A strong band arising from the N-H bending vibration coupled with C-N stretching.

-

~3000-3100 cm⁻¹ (Aromatic C-H stretch): Medium to weak bands.

-

~1500 and ~1400 cm⁻¹ (Aromatic C=C stretch): Medium to strong bands.

-

~810-840 cm⁻¹ (para-disubstituted C-H bend): A strong out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings.

Mass Spectrometry

Experimental mass spectrometry data for this compound is not widely published. However, the expected molecular ion peak ([M]⁺) would be observed at m/z 240.30, corresponding to its molecular weight. The protonated molecule ([M+H]⁺) would be observed at m/z 241.31 in techniques like electrospray ionization (ESI). Fragmentation patterns would likely involve cleavage of the urea linkage.

Crystal Structure

A definitive crystal structure of this compound is not available in the common crystallographic databases. However, the crystal structures of several related diaryl ureas have been reported.[6][7] These structures typically reveal a planar or near-planar conformation of the urea moiety. The overall molecular conformation is influenced by intramolecular hydrogen bonding and steric interactions between the aryl substituents. In the solid state, diaryl ureas often form extensive intermolecular hydrogen bonding networks, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions dictate the crystal packing arrangement.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The diaryl urea scaffold is a cornerstone in the design of type II kinase inhibitors.[1] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[1][3] This binding mode offers a high degree of selectivity compared to type I inhibitors that target the active "DFG-in" conformation.

The urea moiety plays a critical role in the binding of these inhibitors by forming key hydrogen bonds with the kinase hinge region.[2][8] The two tolyl groups of this compound would occupy the hydrophobic pockets of the ATP-binding site.

Caption: Binding mode of diaryl urea kinase inhibitors.

Numerous diaryl urea derivatives have been synthesized and evaluated as potent inhibitors of various kinases implicated in cancer and inflammatory diseases, such as VEGFR, PDGFR, Raf kinases, and p38 MAP kinase.[9][10][11] For instance, Sorafenib and Regorafenib are FDA-approved multi-kinase inhibitors that feature a diaryl urea core structure.[12][13]

While there is a lack of specific biological activity data for this compound as a kinase inhibitor in the public domain, its structural similarity to known inhibitors suggests its potential as a lead compound or a valuable building block for the synthesis of more complex and potent kinase inhibitors. Researchers can utilize this compound as a starting material to introduce additional functional groups on the tolyl rings to optimize binding affinity and selectivity for specific kinase targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. While specific toxicity data is limited, it is prudent to avoid inhalation of dust, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemically tractable and versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the established importance of the diaryl urea scaffold in drug discovery, particularly as kinase inhibitors, make it a compound of considerable interest for researchers in both academic and industrial settings. This technical guide provides a solid foundation of its chemical and physical properties, spectroscopic data, and a rationale for its application in the development of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Chemistry—A European Journal. (n.d.). Wiley Online Library. Retrieved January 5, 2026, from [Link]

- El-Damasy, A. K., et al. (2015).

- Abdellatif, K. R. A., et al. (2015).

-

MDPI. (n.d.). Diarylureas. Encyclopedia. Retrieved January 5, 2026, from [Link]

- Wang, Y., et al. (2020). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death.

-

FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

This compound (C15H16N2O). (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- González-Juárez, E., et al. (2014). Crystal structure of 1,3-dicyclohexyl-1-[3-(pyren-1-yl)propanoyl]urea.

- Kabel, T., et al. (2011). 1,3-Diethyl-1,3-diphenylurea. PubMed Central.

-

This compound. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

- Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O.

- Zhang, L., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. PubMed Central.

- Al-Omary, F. A. M., et al. (2015). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of m-Tolylurea. BenchChem.

- Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.

- Pasha, F. A., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central.

- BenchChem. (n.d.).

- Di Mola, A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). HMDB.

- BenchChem. (n.d.).

-

Urea. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

- BenchChem. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. PubChemLite - this compound (C15H16N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1,3-Diethyl-1,3-diphenylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 10. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,3-Di-p-tolylurea

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Di-p-tolylurea (CAS 621-00-1), a symmetrically substituted diaryl urea. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound and its analogs. By integrating foundational spectroscopic principles with detailed experimental protocols and data interpretation, this guide serves as a practical reference for laboratory applications.

Introduction: The Significance of Spectroscopic Analysis for Diaryl Ureas

This compound, with the molecular formula C₁₅H₁₆N₂O, belongs to the diaryl urea class of compounds.[1] Molecules within this scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, and for this, a multi-technique spectroscopic approach is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the absence of published experimental NMR spectra for this compound, this section will utilize data from the closely related analog, 1-benzyl-3-p-tolyl-urea, to predict and interpret the expected spectra. The structural similarities provide a strong basis for these predictions.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | N-H |

| ~7.3 | Doublet | 4H | Ar-H (ortho to NH) |

| ~7.1 | Doublet | 4H | Ar-H (meta to NH) |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

Interpretation and Causality:

-

N-H Protons (~8.3 ppm): The protons attached to the nitrogen atoms are expected to appear as a singlet in the downfield region. Their chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the aromatic rings. The exact position can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (~7.1-7.3 ppm): The two p-tolyl groups are chemically equivalent. The aromatic protons will exhibit a typical AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating amino group are slightly more shielded and appear upfield compared to the meta protons.

-

Methyl Protons (~2.3 ppm): The two methyl groups are also equivalent and will give rise to a sharp singlet. The integration of this peak relative to the aromatic and NH protons (6H) is a key diagnostic feature.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~153 | C=O |

| ~137 | Ar-C (ipso, attached to N) |

| ~133 | Ar-C (para, attached to CH₃) |

| ~129 | Ar-CH (meta to N) |

| ~119 | Ar-CH (ortho to N) |

| ~21 | Ar-CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (~153 ppm): The urea carbonyl carbon is characteristically deshielded and appears significantly downfield.

-

Aromatic Carbons (~119-137 ppm): Due to symmetry, only four signals are expected for the aromatic carbons. The ipso-carbon attached to the nitrogen and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons.

-

Methyl Carbon (~21 ppm): The methyl carbon signal will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for ureas due to its ability to better solubilize the compound and slow down N-H proton exchange, leading to sharper NH signals.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR:

-

Acquire a standard one-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Use a spectral width of ~200-220 ppm.

-

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound has been studied, including with ¹⁸O-labeling, providing a solid experimental basis for its interpretation.[2][3]

Experimental IR Spectroscopic Data

The key absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretching |

| ~3030 | Medium | Aromatic C-H Stretching |

| ~2920 | Medium | Methyl C-H Stretching |

| ~1630 | Very Strong | C=O Stretching (Amide I band) |

| ~1595 | Strong | Aromatic C=C Stretching |

| ~1540 | Strong | N-H Bending and C-N Stretching (Amide II band) |

| ~1240 | Strong | C-N Stretching |

| ~815 | Strong | p-Disubstituted Benzene C-H Bending (out-of-plane) |

Interpretation and Causality:

-

N-H Stretching (~3300 cm⁻¹): The broadness of this band is indicative of intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygen of neighboring molecules in the solid state.

-

C=O Stretching (~1630 cm⁻¹): This is the most intense band in the spectrum and is characteristic of the urea carbonyl group. Its position is lower than that of a typical ketone due to resonance with the nitrogen lone pairs. Isotopic labeling with ¹⁸O causes a significant shift of this band to a lower wavenumber, confirming its assignment to the C=O stretch.[2][3]

-

Amide II Band (~1540 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides and ureas.

-

p-Disubstituted Benzene (~815 cm⁻¹): The strong absorption in this region is a hallmark of a 1,4-disubstituted aromatic ring, corresponding to the out-of-plane bending of the two adjacent C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Predicted Mass Spectrometric Data

The molecular weight of this compound is 240.30 g/mol .[1] In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 240.

Predicted Fragmentation Pattern:

The primary fragmentation of diaryl ureas upon ionization involves cleavage of the C-N bonds.

-

[M]⁺˙ at m/z 240: The molecular ion.

-

Fragment at m/z 133: This would correspond to the p-tolyl isocyanate radical cation, [CH₃-C₆H₄-NCO]⁺˙, formed by cleavage of a C-N bond.

-

Fragment at m/z 107: This corresponds to the p-toluidine radical cation, [CH₃-C₆H₄-NH₂]⁺˙, or a related fragment.

-

Fragment at m/z 91: This is the tropylium ion, [C₇H₇]⁺, a common fragment from toluene-containing compounds, formed by cleavage of the methyl group from the p-tolyl fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - GC/MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a suitable technique.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC/MS system.

-

The GC will separate the compound from any impurities. A suitable temperature program for the GC oven should be used to ensure good chromatographic separation.

-

The separated compound will then enter the mass spectrometer's ion source, where it will be ionized by a beam of high-energy electrons (typically 70 eV for EI).

-

The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression for the structural elucidation of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By combining predicted data based on close structural analogs with experimentally derived information and established spectroscopic principles, a comprehensive understanding of its ¹H NMR, ¹³C NMR, IR, and MS characteristics can be achieved. The detailed protocols offer a practical basis for researchers to acquire high-quality data, ensuring the scientific integrity of their work. This integrated approach is fundamental for the unambiguous structural elucidation required in modern chemical and pharmaceutical research.

References

-

Lapidot, A., Pinchas, S., & Samuel, D. (1963). 208. The infrared absorption of normal and 18O-labelled NN′-di-p-tolylurea and NN′-dicyclohexylurea. Journal of the Chemical Society (Resumed), 1128-1133. [Link]

-

Lapidot, A., Pinchas, S., & Samuel, D. (1963). The Infrared Absorption of Normal and W-labelled - NN' - Di - p - to1 y lurea and NN' - Dicyclohexylurea. ElectronicsAndBooks. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Thermal Decomposition Properties of 1,3-Di-p-tolylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylurea, a symmetrically substituted diaryl urea, is a compound of interest in various fields, including medicinal chemistry and materials science. Diaryl ureas are recognized as a "privileged structure" in drug discovery, forming the backbone of numerous kinase inhibitors used in oncology.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and formulation. Understanding the thermal decomposition properties of this compound is paramount for ensuring its integrity and predicting its behavior under thermal stress.

This technical guide provides an in-depth analysis of the thermal decomposition of this compound, delineating its decomposition pathway, identifying its products, and outlining the analytical methodologies employed for its characterization. The insights presented herein are aimed at providing a comprehensive understanding for researchers and professionals working with this and related compounds.

Thermal Decomposition Mechanism and Products

The thermal decomposition of this compound proceeds through a primary dissociation pathway, yielding p-toluidine and p-tolyl isocyanate. This reaction is analogous to the well-documented thermal decomposition of other symmetrically substituted diaryl ureas, such as 1,3-diphenyl urea, which breaks down into aniline and phenyl isocyanate at elevated temperatures.[4][5]

The decomposition can be represented by the following reaction:

C₁₅H₁₆N₂O (this compound) → C₇H₉N (p-Toluidine) + C₈H₇NO (p-Tolyl Isocyanate) [6]

This dissociation is an equilibrium reaction, and the enthalpy of this reaction for the solid phase has been determined to be 146.1 ± 0.9 kJ/mol.[6]

The proposed mechanism for this decomposition is a four-center pericyclic reaction, which has been supported by theoretical studies on the thermal decomposition of urea derivatives.[6] This pathway is generally favored over initial bond fission.

It is important to note that at elevated temperatures, particularly in the gas phase, the isocyanate product can potentially undergo secondary reactions. These may include self-polymerization or reactions with the starting material or the amine product. However, studies on the analogous 1,3-diphenyl urea have shown high selectivity towards the formation of aniline and phenyl isocyanate, especially when the decomposition is carried out in a diluted gas phase.[4]

Thermal Analysis of this compound

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a single, significant mass loss step corresponding to its decomposition into volatile products, p-toluidine and p-tolyl isocyanate. The onset of this decomposition for diaryl ureas typically occurs at temperatures above 200°C. For instance, the decomposition of 1,3-diphenyl urea is reported to start at temperatures above 240°C.[1]

Table 1: Expected TGA Data for this compound (based on analogous compounds)

| Parameter | Expected Value Range |

| Onset Decomposition Temp. (T_onset) | 240 - 280 °C |

| Peak Decomposition Temp. (T_peak) | 280 - 350 °C |

| Total Mass Loss | ~100% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would reveal its melting point and the enthalpy of fusion. Following the melting endotherm, an endothermic peak corresponding to the decomposition of the compound would be observed. The area under this peak represents the enthalpy of decomposition.

Table 2: Expected DSC Data for this compound

| Parameter | Expected Value Range |

| Melting Point (T_m) | 260 - 270 °C |

| Enthalpy of Fusion (ΔH_fus) | To be determined experimentally |

| Decomposition Peak (T_decomp) | 280 - 350 °C |

| Enthalpy of Decomposition (ΔH_decomp) | To be determined experimentally |

Experimental Protocols

To experimentally determine the thermal decomposition properties of this compound, the following protocols are recommended:

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: 30 °C to 600 °C.

-

-

Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak) from the derivative thermogravimetric (DTG) curve, and the total percentage of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 30 °C to 400 °C.

-

-

Data Analysis: Determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus) from the first endothermic peak. Determine the decomposition temperature (T_decomp) and the enthalpy of decomposition (ΔH_decomp) from the subsequent endothermic event.

Visualization of Decomposition and Workflow

Decomposition Pathway

Caption: Thermal decomposition of this compound.

Analytical Workflow

Caption: Workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process characterized by its dissociation into p-toluidine and p-tolyl isocyanate. This guide has provided a thorough overview of the decomposition mechanism, the expected thermal behavior based on analogous compounds, and detailed protocols for its experimental characterization using TGA and DSC. For professionals in drug development and materials science, a comprehensive understanding of these thermal properties is crucial for ensuring the stability, quality, and safety of products containing this and related diaryl urea compounds.

References

Solubility Profile of 1,3-Di-p-tolylurea: An In-depth Technical Guide

Introduction

1,3-Di-p-tolylurea, also known as N,N'-bis(4-methylphenyl)urea, is a symmetrically substituted diaryl urea. Its molecular structure, characterized by a central polar urea moiety flanked by two nonpolar p-tolyl groups, imparts a distinct solubility profile that is critical to its application in various fields, including organic synthesis, polymer chemistry, and drug discovery. A comprehensive understanding of its solubility in common laboratory solvents is paramount for researchers and drug development professionals to ensure efficient reaction conditions, effective purification, and reliable formulation.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

For this compound, its solubility is influenced by several key factors:

-

Polarity: The molecule possesses a polar urea core capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). This allows for favorable interactions with polar solvents. Conversely, the two p-tolyl groups are nonpolar and contribute to hydrophobic interactions, favoring solubility in less polar organic solvents.[2]

-

Hydrogen Bonding: The ability to form hydrogen bonds is a significant driver of solubility in protic solvents like alcohols. The urea functional group can engage in hydrogen bonding with solvents that can also act as hydrogen bond donors or acceptors.

-

Molecular Structure: The bulky and rigid nature of the two p-tolyl groups can hinder the solvation process, particularly in highly ordered solvents like water. These steric factors can reduce solubility compared to smaller urea derivatives.[2]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[2]

Solubility Profile of this compound

Based on data from structurally similar compounds, such as 1,3-diphenylurea, a qualitative and semi-quantitative solubility profile for this compound can be projected. It is crucial to note that these values are estimations and should be confirmed experimentally for precise applications.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale & References |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the urea core. Data for 1,3-diphenylurea shows solubility in this range. |

| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | Similar to DMSO, DMF is a polar aprotic solvent that is expected to be a good solvent for this compound. | |

| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor, leading to moderate solubility.[3] | |

| Tetrahydrofuran (THF) | Slightly Soluble | THF is less polar than acetone and may exhibit lower solvating power for the polar urea group. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group can participate in hydrogen bonding with the urea moiety, promoting solubility.[2] |

| Ethanol | Moderately Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor.[2] | |

| Isopropanol | Slightly Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may lead to reduced solubility. | |

| Water | Sparingly Soluble to Insoluble (≤6.3 µg/mL) | The hydrophobic nature of the two p-tolyl groups is expected to dominate, leading to very low aqueous solubility. This is consistent with data for other diaryl ureas.[4] | |

| Nonpolar | Toluene | Slightly Soluble | The p-tolyl groups of the solute will have favorable interactions with the aromatic solvent. |

| Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether makes it a poor solvent for the polar urea functional group. | |

| Hexane | Insoluble | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar urea core of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.

Protocol

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Agitation ensures thorough mixing and facilitates dissolution.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in standard units such as mg/mL or g/L at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility and Practical Implications

The solubility of this compound is not only dependent on the solvent but also on various experimental conditions. Understanding these factors is crucial for accurate and reproducible results.

Solvent Property and Solubility Relationship Diagram

Caption: Interplay of factors influencing the solubility of this compound.

The solubility data of this compound has significant practical implications:

-

In Organic Synthesis: The choice of solvent can influence reaction rates and yields. A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate product isolation through precipitation.

-

In Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal choice for recrystallization.

-

In Drug Development: For any potential pharmaceutical application, understanding the aqueous solubility is a critical first step. Low aqueous solubility can be a major hurdle for oral bioavailability and may necessitate the use of formulation strategies such as co-solvents or amorphous solid dispersions.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound. While specific quantitative data remains elusive in the public domain, a robust understanding of its solubility can be inferred from the behavior of structurally related diaryl ureas. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to determine precise solubility data in their solvents of interest. A thorough grasp of the theoretical principles and practical considerations outlined in this guide will empower scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.

References

-

Solubility of Things. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Yalkowsky, S. H., & He, Y. (2003).

-

Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases, 7(6), 1578–1583. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

Sources

The Diverse Biological Landscape of Aryl Urea Derivatives: From Kinase Inhibition to Antimicrobial Frontiers

An In-depth Technical Guide

Abstract: The aryl urea scaffold, characterized by a central urea moiety flanked by aromatic rings, represents a "privileged structure" in medicinal chemistry. Its remarkable versatility stems from the urea's ability to form critical hydrogen bonds with biological targets, a feature elegantly exploited in the design of numerous therapeutic agents. This guide provides an in-depth exploration of the significant biological activities of aryl urea derivatives, with a primary focus on their role as potent kinase inhibitors in oncology and their emerging potential as broad-spectrum antimicrobial agents. We will dissect the molecular mechanisms, present key structure-activity relationship (SAR) insights, and detail the self-validating experimental protocols essential for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Aryl Urea Scaffold: A Cornerstone of Modern Medicinal Chemistry

Urea and its derivatives have a rich history in chemistry and biology, but the strategic incorporation of aryl groups unlocked a vast potential for targeted therapies.[1] The N,N'-diarylurea core is deceptively simple, yet it confers a unique combination of structural rigidity and hydrogen-bonding capability. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This arrangement is fundamental to its interaction with numerous enzymes and receptors, particularly within the ATP-binding pockets of kinases.[2][3] The successful development of multi-kinase inhibitors like Sorafenib and Regorafenib validated the aryl urea scaffold as a clinically significant pharmacophore, spurring extensive research into its broader therapeutic applications.[4][5][6]

Anticancer Activity: The Kinase Inhibition Paradigm

The most profound impact of aryl urea derivatives has been in oncology, primarily through the inhibition of protein kinases that are critical drivers of tumor growth, proliferation, and angiogenesis.[7][8]

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Aryl urea derivatives function as Type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase. The urea moiety is pivotal, forming hallmark hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone N-H of the DFG motif's aspartate residue.[2] This mechanism provides a strong foundation for their inhibitory activity against several key oncogenic kinases.

-

Raf/MEK/ERK (MAPK) Pathway: This pathway is a central signaling cascade that regulates cell proliferation. Sorafenib, a diaryl urea, was initially developed as a potent inhibitor of Raf kinases (c-Raf/Raf-1 and B-Raf), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[9][10][11]

-

Receptor Tyrosine Kinases (RTKs): Many aryl ureas exhibit multi-target activity by inhibiting RTKs involved in angiogenesis (the formation of new blood vessels that supply tumors). Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3][10] By blocking these receptors on endothelial cells, these compounds effectively cut off the tumor's blood and nutrient supply.[9] Other RTKs like c-Kit and Fms-like tyrosine kinase 3 (FLT3) are also common targets.[4][12]

-

LIM Kinase (LIMK): More recent research has identified bis-aryl ureas as potent and selective inhibitors of LIMK.[13] LIMK is involved in regulating actin dynamics, and its inhibition can suppress cancer cell invasion and migration, highlighting a distinct anticancer mechanism for this compound class.[4][13]

Data Presentation: Comparative Inhibitory Activity

The potency of aryl urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Structure-Activity Relationship (SAR) studies have shown that electron-withdrawing groups on the terminal phenyl ring often enhance activity.[14]

| Compound | Target Kinase(s) | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Sorafenib | VEGFR-2, Raf | HT-29 (Colon Cancer) | 2.54 | [2] |

| (E)-styryl p-bromophenyl urea | VEGFR-2, PD-L1 | HT-29 (Colon Cancer) | 0.44 | [2][15] |

| Compound 18f | LIMK1 | PC-3 (Prostate Cancer) | < 1 (Cell-based) | [13] |

| Compound 19 | VEGFR-2 | T24 (Bladder Cancer) | 3.97 | [14] |

| Compound 29 | VEGFR-2 | HUVEC (Endothelial) | 8.46 | [14] |

Table 1: Representative anticancer activities of aryl urea derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[16] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[16][17]

Causality Behind Choices:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) is used to assess the spectrum of activity. Crucially, a non-malignant human cell line (e.g., HEK-293) is included to determine a selectivity index (SI), a measure of cancer-specific toxicity.[2][18] An SI > 1 suggests the compound is more toxic to cancer cells than normal cells.

-

Controls: A vehicle control (e.g., DMSO ≤ 0.5%) is mandatory to ensure the solvent does not affect cell viability. A positive control (e.g., a standard-of-care drug like Doxorubicin) validates the assay's sensitivity and provides a benchmark for potency.[17]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells and non-malignant control cells in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[17]

-

Compound Treatment: Prepare a serial dilution of the aryl urea derivative in a complete culture medium. Replace the old medium with 100 µL of the medium containing the test compounds, vehicle control, or positive control.

-

Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a robust measure of anti-proliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[19]

Antimicrobial Activity: A New Frontier

Beyond cancer, aryl urea derivatives are gaining significant attention for their potential as a new class of antimicrobial agents.[1][5] Research has demonstrated their efficacy against a range of pathogens, including multi-drug-resistant (MDR) strains, which pose a severe threat to global health.[20][21]

Spectrum of Activity and Structure-Activity Relationships

Aryl ureas have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) bacteria.[20][21][22] Some derivatives also exhibit antifungal properties against species like Candida albicans and Cryptococcus neoformans.[20]

SAR studies in this area are evolving, but certain structural features appear critical. For instance, compounds possessing a 3,5-dichloro-phenyl group have demonstrated notable potency against carbapenemase-producing K. pneumoniae.[21][23][24] The nature and position of substituents on the aryl rings significantly influence the antimicrobial potency and spectrum.[24]

| Compound | Target Organism | MIC (µM) | Reference |

| 3l (adamantyl urea adduct) | Acinetobacter baumannii | N/A (94.5% growth inhibition) | [20] |

| 7b | Klebsiella pneumoniae (Carbapenemase-producing) | 100 | [21][23] |

| 11b | Klebsiella pneumoniae (Carbapenemase-producing) | 50 | [21][23] |

| 67d | Klebsiella pneumoniae (Carbapenemase-producing) | 72 | [21][23] |

| 11b | Staphylococcus aureus | ≤ 50 | [24] |

Table 2: Representative antimicrobial activities of aryl urea derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[25]

Causality Behind Choices:

-

Standardization: This protocol is rigorously standardized by bodies like the Clinical and Laboratory Standard Institute (CLSI) to ensure reproducibility.[25] Key parameters like the bacterial inoculum size (5 x 10⁵ CFU/mL) and specific growth media are controlled.

-

Controls: A positive control (broth with bacteria, no compound) is essential to confirm bacterial viability. A negative control (broth only) ensures the medium is sterile. A standard antibiotic (e.g., Vancomycin for Gram-positive, Colistin for Gram-negative) is used as a reference to validate the assay.[20]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aryl urea compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well, including the positive control well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[25]

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Conclusion and Future Outlook

The aryl urea scaffold continues to prove its value in medicinal chemistry, extending far beyond its initial success in oncology. As kinase inhibitors, these derivatives are mainstays of targeted cancer therapy, and ongoing research is focused on improving selectivity and overcoming resistance.[2][14] The exploration of their antimicrobial properties represents a promising avenue to combat the growing crisis of antibiotic resistance.[20][21] Future research will likely focus on designing multi-target ligands—for instance, compounds with dual anticancer and immunomodulatory activity—and further optimizing the scaffold to enhance potency and pharmacokinetic properties against both microbial and human cellular targets.[2][15] The continued investigation of this versatile chemical class is poised to deliver the next generation of targeted therapeutics.

References

-

Falomir, E., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals (Basel). Available at: [Link]

-

Oh, Y., et al. (2012). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Eldesoky, A. H., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. Available at: [Link]

-

Sankar, V., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

-

de Resende, P. E., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Global Antimicrobial Resistance. Available at: [Link]

-

Shi, L., et al. (2017). Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. Current Medicinal Chemistry. Available at: [Link]

-

Kumar, R., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

de Resende, P. E., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. University of East Anglia. Available at: [Link]

-

Kumar, R., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

de Resende, P. E., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Journal of Global Antimicrobial Resistance. Available at: [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Available at: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

-

Various Authors. (2024). Urea Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

-

López-Lázaro, M. (2022). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Available at: [Link]

-

Wiegand, I., et al. (2008). Determination of bacteriostatic or bactericidal effect of novel compounds. Nature Protocols. Available at: [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Abou-Alfa, G. K., & Schwartz, L. (2008). The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. Gastroenterology & Hepatology. Available at: [Link]

-

Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]

-

Seth, P. P., et al. (2004). Aryl urea analogs with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Hwang, S. H., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

-

Su, X., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Urea Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]

-

Carratù, M. R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]

-

Various Authors. (2003). Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

-

Falomir, E., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. MDPI. Available at: [Link]

-

Carratù, M. R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]

-

Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

-

Oreshnikova, M., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences. Available at: [Link]

-

Gollob, J. A., et al. (2006). Mechanism of action of sorafenib. ResearchGate. Available at: [Link]

-

El-Damasy, A. K., et al. (2015). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Tzanopoulou, S., et al. (2010). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

Chen, J., et al. (2017). New knowledge of the mechanisms of sorafenib resistance in liver cancer. Acta Pharmacologica Sinica. Available at: [Link]

-

Various Authors. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. Available at: [Link]

-

Falomir, E., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. PMC. Available at: [Link]

-